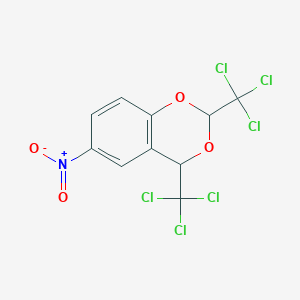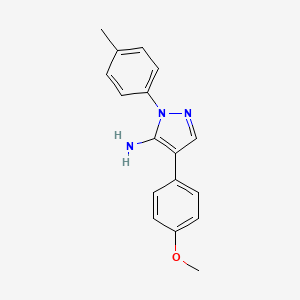![molecular formula C12H11NOS B12049132 N-[4-(2-Thienyl)phenyl]acetamide CAS No. 91568-98-8](/img/structure/B12049132.png)
N-[4-(2-Thienyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[4-(2-Thiényl)phényl]acétamide est un composé organique de formule moléculaire C12H11NOS. Il s'agit d'un bloc de construction hétérocyclique contenant un cycle thiophène, qui est un cycle à cinq chaînons avec un atome de soufre. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-(2-Thiényl)phényl]acétamide implique généralement la réaction de la 4-bromoacétophénone avec l'acide thiophène-2-boronique en présence d'un catalyseur au palladium. La réaction est réalisée dans des conditions de couplage de Suzuki, qui comprennent l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide. L'intermédiaire résultant est ensuite acétylé à l'aide d'anhydride acétique pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle du N-[4-(2-Thiényl)phényl]acétamide sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de techniques de purification efficaces telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le N-[4-(2-Thiényl)phényl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles comme l'acide nitrique pour la nitration ou le brome pour l'halogénation sont utilisés.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Dérivés nitro ou halogénés.
Applications de recherche scientifique
Le N-[4-(2-Thiényl)phényl]acétamide est utilisé dans divers domaines de la recherche scientifique, notamment :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Industrie : Utilisé dans la production de matériaux ayant des propriétés électroniques spécifiques
Mécanisme d'action
Le mécanisme d'action du N-[4-(2-Thiényl)phényl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. Les propriétés électroniques du cycle thiophène lui permettent également d'interagir avec diverses protéines et acides nucléiques, affectant ainsi leur fonction et leur stabilité .
Applications De Recherche Scientifique
N-[4-(2-Thienyl)phenyl]acetamide is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of N-[4-(2-Thienyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring’s electronic properties also allow it to interact with various proteins and nucleic acids, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[4-(2-Chloroéthoxy)phényl]acétamide
- N-[4-(4-Chlorobutanoyl)phényl]acétamide
- N-[4-(Allyloxy)phényl]acétamide
Unicité
Le N-[4-(2-Thiényl)phényl]acétamide est unique en raison de son cycle thiophène, qui confère des propriétés électroniques distinctes par rapport à d'autres composés similaires. Cela le rend particulièrement utile dans les applications nécessitant des interactions électroniques spécifiques, telles que le développement de semi-conducteurs organiques et d'autres matériaux avancés .
Propriétés
Numéro CAS |
91568-98-8 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
N-(4-thiophen-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14) |
Clé InChI |
APWDLDHMDGYFLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)



![3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049068.png)




![N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049111.png)



![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)
